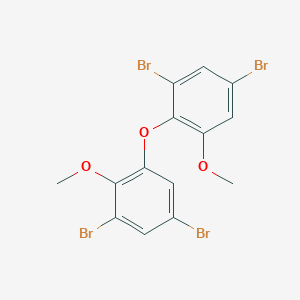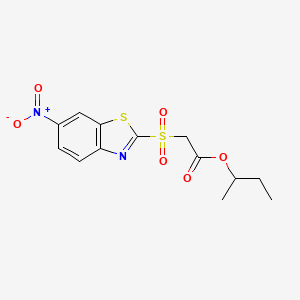
Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is a complex organic compound that features a benzothiazole ring system Benzothiazoles are sulfur-containing heterocycles that have significant biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate, typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction can be catalyzed by various agents such as iodine or samarium triflate under mild conditions . Additionally, microwave-accelerated condensation in ionic liquids has been shown to be an efficient method for synthesizing benzothiazoles .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as the use of recyclable ionic liquids and solvent-free conditions are preferred . The scalability of these methods makes them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme inhibition and other biochemical processes.
Medicine: Benzothiazole derivatives have shown potential as anti-cancer, anti-bacterial, and anti-inflammatory agents
Wirkmechanismus
The mechanism of action of Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-6-nitro-1,3-benzoxazole: Similar in structure but contains an oxygen atom instead of sulfur.
6-Nitro-2-(2-(6-nitro-1,3-benzothiazol-2-yl)ethyl)-1,3-benzothiazole: Another benzothiazole derivative with similar biological activities.
Uniqueness
Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group enhances its solubility and reactivity compared to other benzothiazole derivatives .
Eigenschaften
CAS-Nummer |
76151-74-1 |
|---|---|
Molekularformel |
C13H14N2O6S2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
butan-2-yl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfonyl]acetate |
InChI |
InChI=1S/C13H14N2O6S2/c1-3-8(2)21-12(16)7-23(19,20)13-14-10-5-4-9(15(17)18)6-11(10)22-13/h4-6,8H,3,7H2,1-2H3 |
InChI-Schlüssel |
IYRBZVGFMQLOSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)CS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






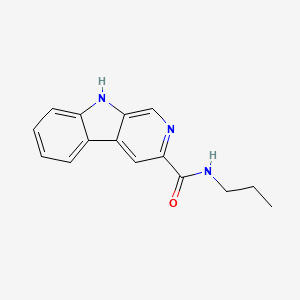

![1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt](/img/structure/B14439225.png)
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)
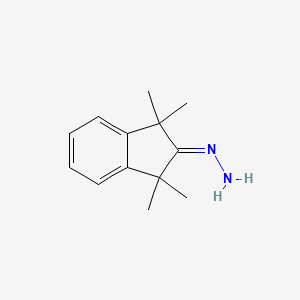
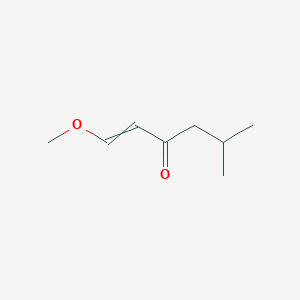
methylene]-](/img/structure/B14439254.png)

